molecular formula C15H17NS B14531036 N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]aniline CAS No. 62849-63-2

N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]aniline

Cat. No.: B14531036
CAS No.: 62849-63-2
M. Wt: 243.4 g/mol
InChI Key: WJQJNHDWLPIAMD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]aniline is an organic compound with the molecular formula C16H20N2S. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a 4-methylphenylsulfanyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

62849-63-2

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

N,N-dimethyl-4-(4-methylphenyl)sulfanylaniline

InChI

InChI=1S/C15H17NS/c1-12-4-8-14(9-5-12)17-15-10-6-13(7-11-15)16(2)3/h4-11H,1-3H3

InChI Key

WJQJNHDWLPIAMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]aniline typically involves the reaction of 4-methylthiophenol with N,N-dimethylaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-methylthiophenol reacts with N,N-dimethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), and solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the manufacture of specialty chemicals, including stabilizers, antioxidants, and polymer additives.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The sulfanyl group plays a crucial role in its binding affinity and specificity towards the target molecules. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]aniline can be compared with other similar compounds, such as:

    N,N-Dimethyl-4-[(4-methylphenyl)amino]methyl]aniline: Similar structure but with an amino group instead of a sulfanyl group.

    N,N-Dimethyl-4-[(4-methylphenyl)phenylmethoxy]ethanamine: Contains an ether linkage instead of a sulfanyl group.

    N,N-Dimethyl-4-[(4-methylphenyl)sulfamide]: Contains a sulfamide group instead of a sulfanyl group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the sulfanyl group in this compound imparts unique properties, making it distinct from its analogs.

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